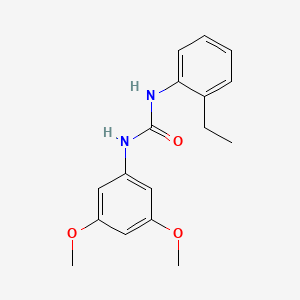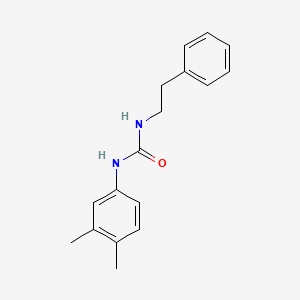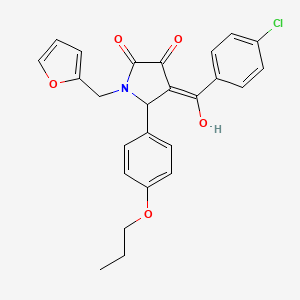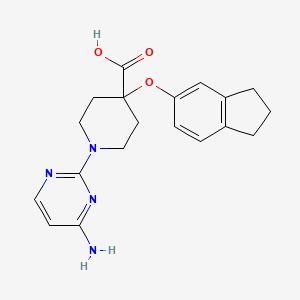![molecular formula C15H22N2O3 B5291193 N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide, commonly known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However, its potential as a research tool for studying the brain and its functions cannot be ignored.
Mecanismo De Acción
25B-NBOMe acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist such as LSD. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of 25B-NBOMe is not fully understood, but it is thought to alter the activity of neurons in the brain, leading to the psychedelic effects observed.
Biochemical and physiological effects:
The biochemical and physiological effects of 25B-NBOMe are similar to those of other psychedelics such as LSD and psilocybin. It can cause alterations in perception, mood, and thought processes. It can also induce visual and auditory hallucinations, as well as synesthesia, where the senses are crossed and one may experience sounds as colors or vice versa. The effects of 25B-NBOMe can last up to 12 hours, and it is important to note that the drug has a high potential for abuse and can be dangerous if taken in excessive amounts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
25B-NBOMe has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in pure form. It is also highly selective for the 5-HT2A receptor, making it a useful tool for studying this receptor. However, there are also limitations to its use. It is a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes. It also has a high potential for abuse, which can lead to ethical concerns when using it in research studies.
Direcciones Futuras
There are several future directions for research on 25B-NBOMe. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research is its effects on the brain and its functions, particularly in relation to the 5-HT2A receptor. Additionally, more research is needed to understand the long-term effects of 25B-NBOMe on the brain and its potential for addiction. Overall, 25B-NBOMe has the potential to be a valuable research tool in the study of the brain and its functions, but it is important to proceed with caution and consider the ethical implications of its use.
Métodos De Síntesis
The synthesis of 25B-NBOMe involves the reaction of 2-(4-morpholinyl)phenol with 1-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methoxyamine hydrochloride to form the final product. The synthesis is relatively simple and can be carried out in a laboratory setting with standard equipment.
Aplicaciones Científicas De Investigación
25B-NBOMe has been used as a research tool for studying the brain and its functions. It has been shown to bind selectively to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. By studying the effects of 25B-NBOMe on this receptor, researchers can gain a better understanding of these disorders and develop new treatments.
Propiedades
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-15(18)16-13-11-12(19-2)5-6-14(13)17-7-9-20-10-8-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDDNEMVCYOEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)


![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)



![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)

![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)

![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)